molecular formula C18H19BrClN3 B3473867 N-(2-bromobenzylidene)-4-(2-chlorobenzyl)-1-piperazinamine

N-(2-bromobenzylidene)-4-(2-chlorobenzyl)-1-piperazinamine

Cat. No.: B3473867
M. Wt: 392.7 g/mol
InChI Key: FLTQNBFKEVWGHR-UHFFFAOYSA-N
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Description

“N-(2-bromobenzylidene)-4-(2-chlorobenzyl)-1-piperazinamine” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it also contains bromobenzylidene and chlorobenzyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the piperazine ring and the bromobenzylidene and chlorobenzyl groups . The presence of these groups would likely impart significant polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine and chlorine atoms, which are good leaving groups, and the piperazine ring, which is a common target for nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogens and the piperazine ring would likely make it relatively polar and potentially bioactive .

Safety and Hazards

As with any chemical compound, handling “N-(2-bromobenzylidene)-4-(2-chlorobenzyl)-1-piperazinamine” would require appropriate safety precautions. The specific hazards would depend on various factors including its reactivity, toxicity, and physical properties .

Future Directions

The potential applications and future directions for this compound would depend largely on its biological activity. Piperazine derivatives are a focus of research in medicinal chemistry due to their prevalence in bioactive compounds .

Properties

IUPAC Name

1-(2-bromophenyl)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrClN3/c19-17-7-3-1-5-15(17)13-21-23-11-9-22(10-12-23)14-16-6-2-4-8-18(16)20/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTQNBFKEVWGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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